molecular formula C9H9ClFNO2 B1472751 2-chloro-5-fluoro-N-methoxy-N-methylbenzamide CAS No. 1864552-45-3

2-chloro-5-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1472751
CAS No.: 1864552-45-3
M. Wt: 217.62 g/mol
InChI Key: ZXFMIOLFKYQSJL-UHFFFAOYSA-N
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Description

2-chloro-5-fluoro-N-methoxy-N-methylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen

Properties

IUPAC Name

2-chloro-5-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFMIOLFKYQSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-N-methoxy-N-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups attached to the amide nitrogen.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction Products: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

2-chloro-5-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a building block for drug development.

    Biological Studies: It is used in studies to understand the interactions of benzamide derivatives with biological targets.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzene ring enhance its binding affinity to certain enzymes or receptors. The methoxy and methyl groups on the amide nitrogen contribute to its overall stability and bioavailability. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-fluoro-N-methoxy-N-methylbenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity, while the methoxy and methyl groups improve its stability and bioavailability, making it a valuable compound in various research and industrial applications.

Biological Activity

2-Chloro-5-fluoro-N-methoxy-N-methylbenzamide is a compound of interest due to its unique structural features, which impart specific biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview of research findings.

Chemical Structure and Properties

The compound features a benzamide structure with chlorine and fluorine substituents, which enhance its reactivity and biological properties. The methoxy and methyl groups contribute to its stability and bioavailability. This combination allows the compound to interact effectively with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloro and fluoro groups increase binding affinity to target sites, while the methoxy group enhances solubility and metabolic stability.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in key metabolic pathways, particularly those related to cellulose synthesis in plant cells. This inhibition disrupts normal cellular functions, affecting growth and development.
  • Receptor Interaction : It may also modulate receptor activity, influencing signaling pathways associated with various physiological processes.

Biological Activity Overview

The biological activity can be categorized into several areas:

  • Antiparasitic Activity : Research indicates that similar compounds have shown effectiveness against parasites by targeting specific metabolic pathways. For instance, modifications in the structure can enhance potency against malaria parasites .
  • Cellular Effects : The compound affects cellular processes by altering gene expression and cell signaling pathways due to its inhibitory effects on cellulose synthesis.
  • Toxicity Profile : Dosage-dependent effects have been observed in animal models, where low doses exhibit minimal toxicity while higher doses can lead to adverse effects.

Study 1: Inhibition of Cellulose Synthesis

A study demonstrated that this compound inhibits cellulose synthase activity, leading to reduced cellulose production in plant cells. This study highlighted the compound's potential use in agricultural applications to control plant growth.

Study 2: Antiparasitic Efficacy

In a comparative analysis with other benzamide derivatives, it was found that structural modifications significantly influenced the antiparasitic efficacy of similar compounds. The incorporation of polar functional groups was crucial for enhancing aqueous solubility while maintaining metabolic stability .

Table 1: Biological Activity Comparison

CompoundActivity TypeEC50 (μM)Reference
This compoundCellulose InhibitionNot specified
Similar Benzamide DerivativeAntiparasitic0.395
Dihydroquinazolinone AnalogAntiparasitic0.010

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-5-fluoro-N-methoxy-N-methylbenzamide
Reactant of Route 2
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2-chloro-5-fluoro-N-methoxy-N-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.